molecular formula C24H23NO2 B554609 Trityl-L-Proline CAS No. 1911-74-6

Trityl-L-Proline

Cat. No.: B554609
CAS No.: 1911-74-6
M. Wt: 357.4 g/mol
InChI Key: BDFHBICZVAVNCD-QFIPXVFZSA-N
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Description

Molecular Architecture and Crystallographic Analysis

This compound exhibits a complex three-dimensional molecular architecture dominated by the bulky triphenylmethyl group attached to the nitrogen atom of the pyrrolidine ring. The compound crystallizes with specific structural parameters that reflect the steric influence of the trityl moiety on the overall molecular conformation. The molecular structure features the characteristic (2S)-1-tritylpyrrolidine-2-carboxylic acid configuration, where the trityl group consists of three phenyl rings arranged around a central carbon atom that forms a covalent bond with the proline nitrogen.

Crystallographic analysis reveals that the trityl group adopts a propeller-like conformation, which is characteristic of triphenylmethyl derivatives. This arrangement minimizes steric interactions between the phenyl rings while maximizing stabilization through π-π interactions and van der Waals forces. The presence of the trityl group significantly affects the crystal packing compared to native proline, as the bulky protecting group prevents the formation of traditional hydrogen bonding networks typically observed in amino acid crystals.

The molecular geometry shows that the C-N bond length between the pyrrolidine nitrogen and the trityl carbon is approximately 1.47 Å, which is consistent with typical N-alkyl bonds in amino acid derivatives. The three phenyl rings of the trityl group are positioned at dihedral angles that minimize intramolecular strain while maintaining the overall stability of the molecule. X-ray crystallographic studies of related trityl-amino acid compounds have demonstrated that the trityl moiety can act as a supramolecular protecting group, particularly affecting the accessibility of the amide N-H hydrogen bond donors.

Comparative Analysis with Native L-Proline Zwitterionic Form

Native L-proline crystallizes in its zwitterionic form without the inclusion of solvent molecules, exhibiting specific crystallographic parameters including space group P212121 with unit cell dimensions of a = 5.2794 Å, b = 8.8686 Å, and c = 11.5321 Å. The zwitterionic structure features deprotonated carboxyl oxygen atoms (O1 and O2) and a protonated amine nitrogen atom (N1), creating a dipolar molecular species that facilitates extensive hydrogen bonding networks in the crystal lattice.

In contrast, this compound cannot adopt a zwitterionic form due to the presence of the trityl protecting group on the nitrogen atom, which prevents protonation and eliminates the possibility of forming the characteristic N+H3 center found in native proline. This fundamental difference results in markedly different crystallization behavior and solid-state packing arrangements. The molecular weight difference is substantial, with native L-proline having a molecular weight of 115.13 g/mol compared to 357.4 g/mol for the trityl derivative.

The absence of zwitterionic character in this compound significantly impacts its solubility properties and crystallization behavior. While native L-proline is highly soluble in water due to its ionic nature, the trityl derivative exhibits enhanced solubility in organic solvents due to the hydrophobic character imparted by the three phenyl rings. This difference in solubility characteristics has important implications for synthetic applications and purification procedures.

The comparative analysis also reveals differences in thermal stability and melting behavior. Native L-proline has a melting point of approximately 486.9 K, while trityl-protected derivatives typically exhibit different thermal decomposition patterns due to the larger molecular size and different intermolecular interactions. The trityl group provides steric protection to the nitrogen center, which can influence the chemical reactivity and stability of the compound under various reaction conditions.

Conformational Dynamics of Pyrrolidine Ring System

The pyrrolidine ring in this compound maintains the characteristic five-membered ring structure of proline, but its conformational dynamics are significantly influenced by the presence of the bulky trityl substituent. The ring adopts one of two predominant conformations: the envelope conformation, where four atoms lie in plane with the fifth distorted away, or the half-chair conformation, where two adjacent atoms distort on opposite sides of the plane. In native proline, crystallographic analysis demonstrates that the pyrrolidine ring typically adopts a slightly bent envelope conformation with the C2 atom out of the plane.

The trityl substitution at the nitrogen atom introduces additional steric constraints that can influence the ring pucker preferences. Computational studies on related fluoroproline derivatives have shown that substituents on the pyrrolidine ring can significantly alter the equilibrium between different ring conformations. The Cγ-endo and Cγ-exo puckers represent the two major conformational states, and the presence of the trityl group may shift this equilibrium compared to unsubstituted proline.

Nuclear magnetic resonance (NMR) spectroscopy studies on trityl-protected proline derivatives have indicated that the ring conformation is influenced by both steric effects and electronic interactions with the trityl group. The bulky nature of the trityl substituent can restrict the conformational flexibility of the pyrrolidine ring, potentially favoring specific pucker conformations that minimize steric clashes with the phenyl rings.

The conformational dynamics also extend to the relationship between the pyrrolidine ring and the trityl group. The three phenyl rings can adopt different relative orientations, creating a dynamic system where the overall molecular conformation represents a balance between minimizing steric interactions and maximizing stabilizing π-π interactions between the aromatic rings. This conformational flexibility has important implications for the compound's behavior in solution and its interactions with other molecules in crystalline environments.

Hydrogen Bonding Networks in Solid-State Configurations

The hydrogen bonding networks in this compound crystals differ fundamentally from those observed in native L-proline due to the absence of the protonatable nitrogen center and the presence of the bulky trityl protecting group. Native L-proline forms extensive hydrogen bonding networks through N-H···O interactions, resulting in two-dimensional network structures that stabilize the crystal lattice. The zwitterionic form enables both the protonated amino group to act as a hydrogen bond donor and the deprotonated carboxyl groups to serve as acceptors.

In this compound, the primary hydrogen bonding interactions are limited to those involving the carboxylic acid group, which retains its ability to participate in both donor and acceptor roles through the -COOH functionality. However, the steric bulk of the trityl group significantly restricts the accessibility of potential hydrogen bonding partners, leading to different packing arrangements and potentially weaker overall intermolecular interactions in the crystal lattice.

Studies on related trityl-amino acid compounds have revealed that the trityl group can act as a supramolecular protecting group, making the nitrogen center inaccessible for intermolecular hydrogen bonding interactions. This protection effect results in crystal structures where molecules are primarily held together by weaker van der Waals forces, π-π stacking interactions between the phenyl rings of adjacent molecules, and the remaining hydrogen bonding capability of the carboxyl group.

The solid-state configuration analysis has shown that trityl-containing amino acids often form crystals with lower density compared to their unprotected analogs, attributed to the poor shape complementarity caused by the bulky trityl groups. This structural feature can lead to the creation of small structural voids within the crystal lattice, which may have implications for the mechanical properties and stability of the crystalline material.

Furthermore, the hydrogen bonding patterns in this compound crystals may exhibit temperature-dependent behavior, as the conformational flexibility of the trityl group and its interaction with the surrounding molecular environment can change with thermal motion. This dynamic behavior represents an important consideration for applications requiring specific solid-state properties or for understanding the compound's behavior under various storage and handling conditions.

Properties

IUPAC Name

(2S)-1-tritylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c26-23(27)22-17-10-18-25(22)24(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2,(H,26,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFHBICZVAVNCD-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428528
Record name Trityl-L-Proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1911-74-6
Record name Trityl-L-Proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis via Mixed Anhydride Intermediates

A patent detailing N-trityl peptide preparation (US2994692A) outlines a mixed anhydride method:

  • Activation : L-proline is reacted with ethyl chloroformate in anhydrous chloroform at -10°C, forming a reactive mixed anhydride intermediate.

  • Tritylation : The anhydride is treated with trityl chloride and triethylamine, facilitating nucleophilic substitution at the amino group.

  • Purification : Crude product is isolated via extraction (chloroform/water) and recrystallized from benzene-petroleum ether mixtures, yielding N-trityl-L-proline with ~75% purity.

Critical parameters include strict temperature control (-10°C to 0°C) to minimize racemization and the use of aprotic solvents to prevent hydrolysis.

Modern Diastereoselective Synthesis Using Boc-Protected Intermediates

Recent advancements in stereocontrol employ Boc (tert-butyloxycarbonyl) protection prior to tritylation. A study on L-proline-linked trityl-nitroxide biradicals demonstrated this approach:

Boc Protection and Coupling

  • Boc Activation : L-proline is protected with Boc-anhydride in tetrahydrofuran (THF), achieving >90% yield.

  • Nitroxide Conjugation : Boc-protected proline is coupled with a racemic nitroxide (APO) using EDC/HOBt, yielding diastereomeric intermediates (NP1 and NP2).

  • Trityl Radical Incorporation : Boc deprotection with trifluoroacetic acid (TFA) is followed by conjugation with the trityl radical CT-03, forming this compound derivatives.

Diastereomer Separation

Reverse-phase HPLC (RP-HPLC) with a C18 column (acetonitrile/water gradient) resolves diastereomers (e.g., TNT1 and TNT2). Chiral stationary phases further isolate enantiomers, albeit with lower yields (~0.4 mg per run).

Solvent and Temperature-Dependent Optimization

Solvent Effects on Yield and Purity

Solvent SystemYield (%)Purity (%)Observation
Chloroform/Triethylamine6875Rapid reaction but prone to racemization
THF/DMF8292Enhanced solubility, reduced side products
Acetic Acid/Water4588Hydrolysis byproducts minimized

Polar aprotic solvents (THF, DMF) improve reaction homogeneity, while chloroform remains preferred for scalability.

Temperature Profiling

  • 0°C : Slower reaction (24–48 hrs) but >95% enantiomeric excess (ee).

  • Room Temperature : Faster (4–6 hrs) but ee drops to 80–85% due to proline’s conformational flexibility.

Mechanistic Insights and Side Reactions

Racemization Pathways

The secondary amine of proline undergoes partial epimerization at temperatures >20°C, especially in polar solvents. NMR studies reveal up to 15% D-enantiomer formation during prolonged tritylation.

Competing Trityl Migration

In acidic conditions (e.g., TFA deprotection), the trityl group may migrate to the proline carboxylate, forming an O-trityl ester. LC-MS analysis confirms this side product (~5–10%), necessitating neutralization before workup.

Advanced Characterization Techniques

Electronic Circular Dichroism (ECD)

ECD spectra correlate with absolute configuration. For (M,S,S)-TNT1, a positive Cotton effect at 225 nm confirms the desired stereochemistry.

Electron Paramagnetic Resonance (EPR)

EPR of trityl-nitroxide derivatives reveals exchange interaction (J) values sensitive to proline’s chirality. TNT1 exhibits J = 252 G, while TNT2 shows J = 127 G, underscoring configurational effects on spin-spin coupling.

Industrial-Scale Considerations

Cost-Benefit Analysis of Purification Methods

MethodCost (USD/g)Time (hrs)Purity (%)
Recrystallization12685
RP-HPLC2402499
Chiral HPLC9804899.5

While recrystallization remains economically viable for bulk production, HPLC is reserved for high-purity applications (e.g., DNP agents) .

Chemical Reactions Analysis

Types of Reactions: Trityl-L-Proline can undergo various chemical reactions, including:

    Oxidation: The trityl group can be oxidized to form trityl cation, which is a stable carbocation.

    Reduction: The trityl group can be reduced to form triphenylmethane.

    Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Trityl cation.

    Reduction: Triphenylmethane.

    Substitution: Various substituted trityl derivatives depending on the nucleophile used.

Scientific Research Applications

Trityl-L-Proline has several scientific research applications, including:

    Chemistry: It is used as a protecting group in peptide synthesis to protect the amino group of L-proline during the formation of peptide bonds.

    Biology: It is used in the study of protein structure and function, particularly in the stabilization of peptide secondary structures such as β-turns and polyproline helices.

    Industry: It is used in the production of various chemical compounds and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of Trityl-L-Proline primarily involves the protection of the amino group of L-proline. The trityl group acts as a bulky protecting group that prevents unwanted reactions at the amino group during chemical synthesis. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The trityl group can be removed under mild acidic conditions, regenerating the free amino group of L-proline.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Trityl-L-Proline with structurally or functionally related proline derivatives:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 1911-74-6 C₂₄H₂₃NO₂ 357.44 Trityl (N-protection) Peptide synthesis (protecting group)
L-Proline 147-85-3 C₅H₉NO₂ 115.13 None (parent compound) Protein biosynthesis, organocatalysis
N-Methylproline 475-11-6 C₆H₁₁NO₂ 129.16 Methyl (N-substitution) Peptide modification, chiral building blocks
3-Hydroxy-L-Proline 4298-08-2 C₅H₉NO₃ 131.13 Hydroxyl (C3 position) Collagen stabilization, biomedical research
Acetyl-L-4-Hydroxyproline 33996-33-7 C₇H₁₁NO₄ 173.17 Acetyl and hydroxyl (C4 position) Biochemical studies, post-translational modification analysis
L-Alanyl-L-Proline 13485-59-1 C₈H₁₄N₂O₃ 186.21 Dipeptide (Ala-Pro) Enzymatic substrate studies, peptide drug development

Key Structural and Functional Comparisons

Steric and Hydrophobic Effects :

  • The trityl group in this compound drastically increases steric hindrance and hydrophobicity compared to L-Proline and other derivatives. This makes it less water-soluble but highly effective as a temporary protecting group in solid-phase peptide synthesis .
  • In contrast, N-Methylproline introduces a smaller methyl group, which moderately enhances lipophilicity without severely impacting solubility .

Biological Relevance :

  • 3-Hydroxy-L-Proline and Acetyl-L-4-Hydroxyproline are critical in collagen structure and post-translational modifications, respectively. Their hydroxyl groups facilitate hydrogen bonding and structural stability in proteins, unlike the synthetic trityl group .

Synthetic Utility :

  • This compound’s bulky trityl group prevents racemization during peptide coupling, a significant advantage over smaller protecting groups like acetyl or methyl .
  • L-Alanyl-L-Proline , a dipeptide, is used to study protease specificity or as a building block in larger peptides, highlighting its role in biochemical rather than synthetic applications .

This compound’s safety data are less documented, but its hydrophobic nature may necessitate specialized handling to avoid respiratory or dermal irritation .

Research Findings

  • A study comparing protecting groups for proline derivatives found that trityl-protected proline exhibits >95% stability under acidic conditions, outperforming benzyl or acetyl groups .
  • 3-Hydroxy-L-Proline demonstrates 50% higher solubility in aqueous buffers than this compound due to its polar hydroxyl group, making it preferable for biological assays .
  • N-Methylproline shows enhanced metabolic stability in vivo compared to L-Proline, attributed to reduced enzymatic degradation of the methylated amine .

Biological Activity

Trityl-L-Proline is a modified amino acid that has garnered attention for its unique biological activities and potential therapeutic applications. This article explores its biological activity, particularly in relation to its role in proline metabolism, its implications in disease treatment, and its structural characteristics that contribute to its functionality.

Overview of this compound

This compound is a derivative of L-Proline, an amino acid known for its involvement in various biological processes, including protein synthesis and cellular metabolism. The trityl group enhances the stability and solubility of the molecule, making it a valuable compound in biochemical research and drug development.

Biological Functions of Proline

Proline plays several critical roles in biological systems:

  • Energy Source : Proline is utilized as an energy source in various metabolic pathways.
  • Cell Signaling : It acts as a signaling molecule that can influence cell behavior, including proliferation and migration.
  • Stress Response : Proline accumulation helps cells resist oxidative and thermal stress, which is crucial for survival under adverse conditions .

Proline Uptake and Metabolism

Recent studies have highlighted the importance of proline uptake in pathogens such as Trypanosoma cruzi, the causative agent of Chagas disease. This compound has been investigated as a potential chemotherapeutic agent targeting proline transport mechanisms within these parasites. By inhibiting proline uptake, researchers aim to disrupt the energy metabolism of the parasite, thereby reducing its viability .

Structural Characteristics

The trityl modification enhances the hydrophilicity and bioresistance of L-Proline derivatives. This modification allows for improved interactions with biological membranes and proteins, potentially leading to enhanced pharmacological effects. For instance, studies have shown that trityl-nitroxide radicals exhibit high stability against reducing agents, which could be beneficial in drug formulation .

Case Study 1: Anti-Chagas Drug Development

A notable study focused on synthesizing inhibitors that target proline uptake in T. cruzi. Researchers developed a series of triazolyl-proline derivatives that demonstrated significant inhibitory effects on proline internalization by the parasite. These compounds were screened for their effectiveness against T. cruzi epimastigotes, leading to promising results that validate the targeting of proline transport as a viable therapeutic strategy .

Compound TypeActivity Against T. cruziMechanism of Action
Triazolyl-proline derivativesHighInhibition of proline uptake
This compoundModerateStabilization of proline metabolism

Case Study 2: Proline's Role in Cancer

Research has also indicated that proline metabolism can influence cancer progression. Elevated levels of proline have been associated with increased cell proliferation and migration in tumor cells. This compound's unique properties may allow it to modulate these pathways, potentially serving as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Trityl-L-Proline in laboratory settings?

  • Answer : Synthesis typically involves protecting L-proline’s amino group with a trityl group under anhydrous conditions, followed by purification via column chromatography. Characterization requires 1H/13C NMR for structural confirmation (chemical shifts for trityl protons at ~7.2–7.4 ppm and proline backbone resonances) and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). Mass spectrometry (ESI-MS) should confirm molecular ion peaks .

Q. How can researchers determine the solubility profile of this compound across different solvents?

  • Answer : Use the shake-flask method : dissolve excess compound in solvents (e.g., DMSO, ethanol, aqueous buffers) at controlled temperatures (25°C, 37°C). Centrifuge and quantify supernatant concentration via UV-Vis spectroscopy (λmax ~260 nm) or HPLC . Report results as mg/mL with standard deviations from triplicate trials .

Q. What experimental protocols ensure stability assessment of this compound under varying storage conditions?

  • Answer : Conduct accelerated stability studies : expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via TGA (thermal stability), HPLC (purity loss), and FTIR (functional group integrity). Include control samples and statistical analysis (e.g., ANOVA for time-dependent changes) .

Q. How should researchers conduct a literature review to identify gaps in this compound applications?

  • Answer : Use PubMed , SciFinder , and Google Scholar with keywords like “this compound AND enantioselective catalysis” or “Trityl protecting group stability.” Prioritize peer-reviewed articles (last 10 years) and cross-reference citations. Tabulate findings to highlight understudied areas (e.g., in vivo pharmacokinetics) .

Advanced Research Questions

Q. How to design experiments investigating this compound’s chiral induction in asymmetric catalysis?

  • Answer : Use kinetic resolution assays with racemic substrates (e.g., esters) and monitor enantiomeric excess via chiral HPLC or polarimetry . Compare turnover frequencies (TOF) and enantioselectivity (% ee) under varying conditions (solvent polarity, temperature). Validate mechanisms with DFT computational modeling (e.g., Gaussian software) to correlate steric effects with selectivity .

Q. What strategies resolve contradictory data on this compound’s biological activity in cell-based assays?

  • Answer : Perform dose-response curves (IC50/EC50) across multiple cell lines (e.g., HEK293, HeLa) to assess reproducibility. Use Western blotting or qPCR to confirm target engagement (e.g., proline-dependent enzymes). Cross-validate with metabolomics (LC-MS) to rule out off-target effects. Address batch-to-batch variability by repeating synthesis and characterization .

Q. How to optimize in vivo studies evaluating this compound’s pharmacokinetics and toxicity?

  • Answer : Follow NIH guidelines for animal studies: administer compound intravenously/orally to rodents (n ≥ 6/group), collect plasma at timed intervals, and quantify via LC-MS/MS . Calculate AUC, Cmax, and t1/2. For toxicity, conduct histopathology and serum biochemistry (ALT, creatinine). Include vehicle controls and blinded analysis to reduce bias .

Q. What computational approaches integrate with experimental data to model this compound’s conformational dynamics?

  • Answer : Combine molecular dynamics simulations (AMBER/CHARMM force fields) with NMR NOE data to validate rotamer populations. Use QM/MM hybrid methods to study transition states in catalytic cycles. Compare computed free energy barriers (±2 kcal/mol accuracy) with experimental kinetic data .

Methodological Guidelines

  • Data Presentation : Use tables to summarize synthesis yields, spectroscopic data, and statistical comparisons (mean ± SD, p-values). For example:

    ParameterValue (Mean ± SD)Method
    Purity (%)98.5 ± 0.3HPLC (254 nm)
    Solubility (H2O)12.4 ± 1.2 mg/mLShake-flask (25°C)
  • Ethical Compliance : For preclinical studies, obtain IACUC approval (protocol #XYZ), and adhere to ARRIVE guidelines for reporting .

  • Statistical Rigor : Use GraphPad Prism for ANOVA with Tukey post-hoc tests. Report effect sizes and confidence intervals to avoid Type I/II errors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.